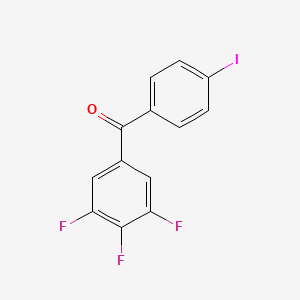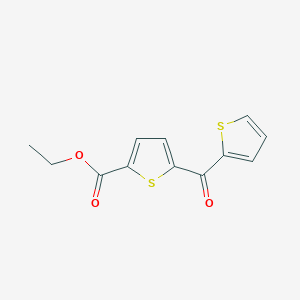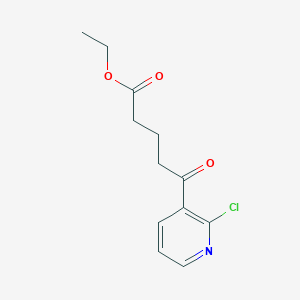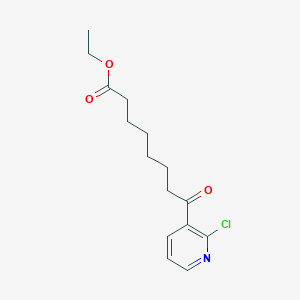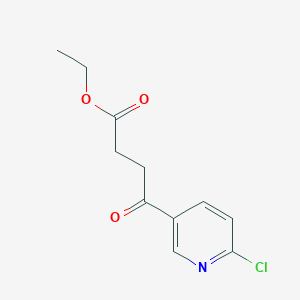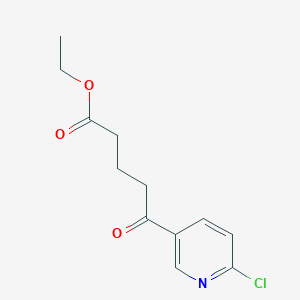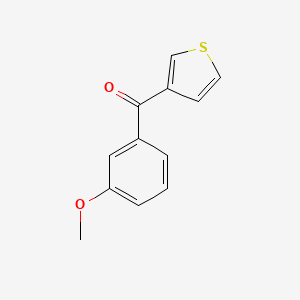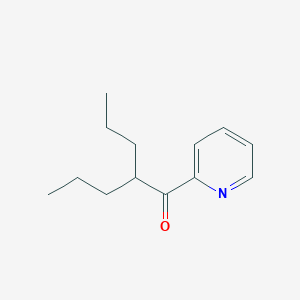
1-Propylbutyl 2-pyridyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-pyridyl ketones, such as 1-Propylbutyl 2-pyridyl ketone, involves the reaction of 2-lithiopyridine with commercially available esters . This method is practical and rapid, providing a good yield in a short reaction time . It has been applied to the synthesis of various 2-pyridyl ketones .Molecular Structure Analysis
The molecular structure of 1-Propylbutyl 2-pyridyl ketone is characterized by a pyridyl group attached to a ketone . The pyridyl group can coordinate with metal ions, forming complexes .Chemical Reactions Analysis
The chemical reactions involving 1-Propylbutyl 2-pyridyl ketone are primarily its interactions with metal ions . It forms complexes with Co (II), Ni (II), Zn (II), and Cd (II) nitrates and perchlorates .Scientific Research Applications
Precursor for Chiral 2-Pyridine Alky/Aryl Alcohols
“1-Propylbutyl 2-pyridyl ketone” is employed as a precursor for chiral 2-pyridine alky/aryl alcohols . These alcohols are important in the field of organic chemistry and are often used in the synthesis of various pharmaceuticals.
Precursor for 2-Aminoalkyl Pyridine Ligands
This compound is also used as a precursor for 2-aminoalkyl pyridine ligands . These ligands are used in asymmetric catalysis, a process that is crucial in the production of enantiomerically pure chemicals.
Synthesis of Bioactive Molecules
“1-Propylbutyl 2-pyridyl ketone” appears widely in bioactive molecules . Bioactive molecules have biological effects on living organisms, tissues or cells, and are important in the development of new drugs and therapies.
Synthesis of Natural Products
This compound is also used in the synthesis of natural products . Natural products play a critical role in drug discovery and have been the basis for many pharmaceuticals.
Synthesis of Pharmaceuticals
“1-Propylbutyl 2-pyridyl ketone” is an important building block for the production of pharmaceuticals . It is used in the synthesis of various drugs, including antitumor agents and COX-2 selective inhibitors.
Synthesis of Agrochemicals
This compound is also used in the synthesis of agrochemicals . Agrochemicals, such as pesticides and fertilizers, are essential in modern agriculture to enhance crop yield and quality.
Synthesis of Functional Materials
“1-Propylbutyl 2-pyridyl ketone” is used in the production of functional materials . Functional materials have properties that can be manipulated to make them suitable for specific applications, such as in the fields of electronics and energy storage.
Chelating Agent
“1-Propylbutyl 2-pyridyl ketone” is a chelating agent that can form complexes with metal ions. This property is useful in various fields, including analytical chemistry, environmental remediation, and medicine.
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, Di(2-pyridyl) ketone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 1-Propylbutyl 2-pyridyl ketone are not mentioned in the sources, the synthesis of metal complexes that mimic the functional properties of natural metalloproteins is a principal theme of bioinorganic chemistry . This suggests potential future research directions in this area.
properties
IUPAC Name |
2-propyl-1-pyridin-2-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-7-11(8-4-2)13(15)12-9-5-6-10-14-12/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMSYIQSGZQYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641996 |
Source


|
| Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylbutyl 2-pyridyl ketone | |
CAS RN |
898779-72-1 |
Source


|
| Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

